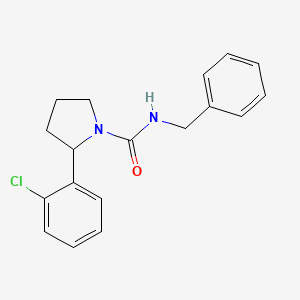![molecular formula C21H26ClN3O B4463519 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B4463519.png)
3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as TAK-659 and is primarily used in scientific research for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves the selective inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to various cellular responses, including proliferation, survival, and differentiation. Inhibition of BTK by 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide leads to the disruption of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide inhibits BTK activity in a dose-dependent manner, leading to the inhibition of B-cell proliferation and survival. In vivo studies have shown that 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is effective in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in lab experiments include its high selectivity for BTK, its potential therapeutic effects in treating various B-cell malignancies, and its well-established synthesis method. The limitations of using 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
The future directions of research on 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide include the development of more potent and selective BTK inhibitors, the investigation of its potential therapeutic effects in other B-cell malignancies, and the exploration of its mechanisms of action and off-target effects. Additionally, the use of 3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in combination with other targeted therapies may provide a more effective treatment strategy for B-cell malignancies.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been extensively studied in scientific research for its potential therapeutic effects. It is primarily used as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-24-12-14-25(15-13-24)19-9-6-17(7-10-19)16-23-21(26)11-8-18-4-2-3-5-20(18)22/h2-7,9-10H,8,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYMAYWRKYJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-phenylmethanesulfonamide](/img/structure/B4463439.png)
![3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4463449.png)
![2-{[2-(1-azepanyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4463451.png)

![4-[(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4463455.png)
![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4463465.png)
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4463474.png)
![2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4463485.png)
![1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4463489.png)
![2-(ethylthio)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463493.png)
![4-methyl-6-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4463497.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4463501.png)
![N-(2-furylmethyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463502.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4463505.png)